molecular formula C19H17N3 B582171 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile CAS No. 1240642-74-3

5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile

Cat. No. B582171
M. Wt: 287.366
InChI Key: XGQKLDDHNLZJRK-UHFFFAOYSA-N
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Description

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .


Synthesis Analysis

The synthesis of a series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as selective inhibitors for EGFR has been reported .


Molecular Structure Analysis

5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .


Chemical Reactions Analysis

A mixture of 5-cyano-1,6-dihydro-4-methyl-2-phenyl-6-thioxopyrimidine 1 (2.27 g, 0.01 mol), 2-bromoacetophenone 9 (1.99 g, 0.01 mol), and sodium ethoxide (1.36 g, 0.02 mol) in DMF (50 mL) was stirred at room temperature for 4 h and then diluted with cold water (50 mL) .


Physical And Chemical Properties Analysis

The condensation of 5-amino-pyrazoles 1l and enynones 67 in the presence of ethanol and heat provides easy access to fluorescent (trimethylsilylethynyl) pyrazolo [1,5- a ]pyrimidines 68 in good yields .

Scientific Research Applications

  • Salman A. Khan and A. Asiri (2016) studied the interaction of colloidal silver nanoparticles with a blue emitting dye, which includes a structure similar to 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile. Their research focused on the fluorescence quenching of the dye in different solvents and the effect of surfactant on this process (Khan & Asiri, 2016).

  • S. Fatma, A. Bishnoi, and A. Verma (2015) synthesized and characterized a compound closely related to 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile. They conducted quantum chemical studies to understand its molecular geometry, NBO, NLO, chemical reactivity, and thermodynamic properties, demonstrating its potential in various applications (Fatma, Bishnoi, & Verma, 2015).

  • A. Heine et al. (1994) investigated compounds with structures similar to 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile, focusing on their structural properties and crystal packing. This study contributes to understanding the molecular arrangements and interactions of such compounds (Heine et al., 1994).

  • Baldev Singh and G. Y. Lesher (1990) described a procedure for synthesizing derivatives of 1,6-naphthyridin-2(1H)-ones, including derivatives with a similar structure to 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile. This study highlights the compound's versatility in synthesizing various chemical derivatives (Singh & Lesher, 1990).

  • Mengxi Yang et al. (2018) explored the influence of catalyst structure in cycloaddition reactions, using compounds structurally similar to 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile. This research is significant for understanding the role of such compounds in catalysis and chemical reactions (Yang et al., 2018).

  • T. Uchacz et al. (2016) studied the photophysical properties of amino derivatives related to 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile, focusing on their applications in molecular logic switches. This study provides insights into the compound's use in advanced materials and photonics (Uchacz et al., 2016).

  • N. Z. Yalysheva et al. (1986) investigated the behavior of substituted pyrimidinones, which are structurally similar to 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile, in acidic media. This study contributes to the understanding of the compound's reactivity and potential applications in pharmaceuticals (Yalysheva et al., 1986).

  • F. Mazzotti et al. (2012) utilized a derivative of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile in the quantitation of amino acids in beverages, showcasing the compound's application in food chemistry (Mazzotti et al., 2012).

Future Directions

1-[3-(5-Amino-6-methylpyridin-3-yl)phenyl]ethanone (2g) has been synthesized, which could indicate potential future directions for research .

properties

IUPAC Name

5-amino-6-[3-(dimethylamino)phenyl]naphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3/c1-22(2)15-7-3-5-13(11-15)17-10-9-16-14(12-20)6-4-8-18(16)19(17)21/h3-11H,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQKLDDHNLZJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=C(C3=CC=CC(=C3C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301180591
Record name 5-Amino-6-[3-(dimethylamino)phenyl]-1-naphthalenecarbonitrile
Source EPA DSSTox
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Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile

CAS RN

1240642-74-3
Record name 5-Amino-6-[3-(dimethylamino)phenyl]-1-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240642-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-6-[3-(dimethylamino)phenyl]-1-naphthalenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1240642-74-3
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Citations

For This Compound
3
Citations
C Bohlender, M Wolfram, H Goerls, W Imhof… - Journal of Materials …, 2012 - pubs.rsc.org
Light-controlled NO delivery systems promise new applications in phototherapies. For this purpose, a ruthenium nitrosyl complex [(2)Ru(NO)(Cl)] with the novel ligand N,N′-(1,2-…
Number of citations: 27 pubs.rsc.org
SC Bohlender - J. Mater. Chem, 2012 - researchgate.net
Light-controlled NO delivery systems promise new applications in phototherapies. For this purpose, a ruthenium nitrosyl complex [(2) Ru (NO)(Cl)] with the novel ligand N, N 0-(1, 2-…
Number of citations: 1 www.researchgate.net
T Becker, S Kupfer, M Wolfram, H Görls… - … A European Journal, 2015 - Wiley Online Library
We report a combined spectroscopical–theoretical investigation on the photosensitization of transition metal nitrosyl complexes. For this purpose, ruthenium nitrosyl complexes based …

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